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molecular formula C7H14OSi B1587222 1-(Trimethylsiloxy)-1,3-butadiene CAS No. 6651-43-0

1-(Trimethylsiloxy)-1,3-butadiene

Cat. No. B1587222
M. Wt: 142.27 g/mol
InChI Key: UQGOYQLRRBTVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426443B2

Procedure details

2-(Trimethylsilyloxybutadiene (6.46 g, 45.4 mmol), phenylmethyl 2-methyl-2-propenoate (8.00 g, 45.4 mmol), and 4,4′-methanediylbis[2,6-bis(1,1-dimethylethyl)phenol] (0.019 g, 0.045 mmol) were combined together in a 20.0 mL microwave vessel and heated to 200° C. for 300 mins. Sample recovered and removed from vessel using THF (˜3×10 mL). The solvent was removed under reduced pressure and the residual oil taken up in 10% 2N HCl/THF (100 mL) and stirred overnight. After this time a clear solution formed, which was diluted with water (50 mL), partitioned into DCM (2×100 mL) and the organic layers separated, dried over MgSO4, filtered and the solvent removed under reduced pressure. The residue was purified by FC over Silica (150 g: 5-10% EtOAc/iso-hex) to afford a clear oil. Confirmed by NMR to be phenylmethyl 1-methyl-4-oxocyclohexanecarboxylate (3.48 g, 11.30 mmol, 24.89% yield).
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0.019 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si](C)(C)O[CH:4]=[CH:5][CH:6]=[CH2:7].[CH3:10][C:11](=[CH2:22])[C:12]([O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:13].[OH2:23]>C(C1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1)C1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1>[CH3:22][C:11]1([C:12]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[O:13])[CH2:7][CH2:6][C:5](=[O:23])[CH2:4][CH2:10]1

Inputs

Step One
Name
Quantity
6.46 g
Type
reactant
Smiles
C[Si](OC=CC=C)(C)C
Name
Quantity
8 g
Type
reactant
Smiles
CC(C(=O)OCC1=CC=CC=C1)=C
Name
Quantity
0.019 g
Type
catalyst
Smiles
C(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Sample recovered
CUSTOM
Type
CUSTOM
Details
removed from vessel
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
After this time a clear solution formed
CUSTOM
Type
CUSTOM
Details
partitioned into DCM (2×100 mL)
CUSTOM
Type
CUSTOM
Details
the organic layers separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by FC over Silica (150 g: 5-10% EtOAc/iso-hex)
CUSTOM
Type
CUSTOM
Details
to afford a clear oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(CCC(CC1)=O)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.3 mmol
AMOUNT: MASS 3.48 g
YIELD: PERCENTYIELD 24.89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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